{1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride
Description
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)pyrazol-4-yl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3.ClH/c1-8(13)9-6-14-15(7-9)11-4-2-10(12)3-5-11;/h2-8H,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOMTIGCLUMAPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C2=CC=C(C=C2)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of {1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride typically involves multiple steps. One common method includes the reaction of 4-fluorophenylhydrazine with an appropriate α,β-unsaturated ketone to form the pyrazoline intermediate. This intermediate is then subjected to oxidative aromatization to yield the desired pyrazole derivative. The final step involves the reaction of the pyrazole with ethylamine, followed by conversion to the hydrochloride salt.
Industrial production methods may vary, but they often involve similar synthetic routes with optimizations for scale, yield, and purity. Techniques such as microwave irradiation and the use of green solvents can be employed to enhance the efficiency and environmental sustainability of the process .
Chemical Reactions Analysis
{1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
{1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It can be used in the development of new materials, such as fluorescent dyes and sensors
Mechanism of Action
The mechanism of action of {1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of pyrazole-4-amine hydrochlorides, which are widely explored in drug discovery and agrochemical research. Below is a systematic comparison with structurally related compounds:
Key Comparative Insights
Substituent Effects on Bioactivity :
- The 4-fluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to 3-chlorophenyl () or 4-methoxyphenyl () derivatives. Fluorine’s electronegativity improves binding to hydrophobic pockets in enzymes or receptors .
- Methoxy groups (e.g., in 4-methoxyphenyl analogues) increase solubility but reduce blood-brain barrier penetration, limiting CNS applications compared to the fluorinated variant .
Physicochemical Properties: The ethylamine side chain in the target compound provides a protonatable nitrogen, critical for salt formation (hydrochloride) and aqueous solubility. Analogues with methylene linkages (e.g., 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine) exhibit reduced solubility due to increased hydrophobicity .
Synthetic Accessibility: The target compound’s synthesis likely involves palladium-catalyzed coupling for pyrazole ring formation, followed by ethylamine functionalization and HCl salt precipitation . Chloro-fluorophenyl derivatives () require multi-step halogenation, increasing production costs compared to mono-halogenated analogues .
Pyrazole-4-amine hydrochlorides with cyclopenta[C]pyrazol-3-amine cores () demonstrate superior conformational rigidity, enabling selective receptor binding compared to simpler pyrazole derivatives .
Biological Activity
{1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a 4-fluorophenyl group attached to a pyrazole moiety, suggests various therapeutic applications, particularly in oncology and anti-inflammatory treatments.
- Chemical Formula : C13H16FN3·HCl
- Molecular Weight : 242.75 g/mol
- LogP : 1.80
- CAS Number : 1152949-97-7
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:
Anticancer Activity
Several studies have demonstrated the anticancer potential of pyrazole derivatives. For instance:
- Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. In vitro studies reported an inhibition of cell proliferation with mean growth percentages of 54.25% and 38.44%, respectively, indicating selective toxicity towards cancer cells while sparing normal fibroblasts .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit key enzymes involved in cancer cell proliferation, such as Aurora-A kinase, which is critical for mitotic processes .
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties:
- Inhibition of Pro-inflammatory Mediators : Compounds similar to this compound have been shown to reduce the production of pro-inflammatory cytokines in various models, suggesting a potential for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is significantly influenced by their structural features. Modifications at specific positions on the pyrazole ring can enhance or diminish their pharmacological effects:
- Substituent Effects : The presence of electron-withdrawing groups, such as fluorine, enhances the compound's potency against certain cancer cell lines. Conversely, modifications that introduce steric hindrance can lead to reduced activity .
Data Tables
| Biological Activity | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Anticancer | HepG2 | 54.25 | Moderate inhibition of proliferation |
| Anticancer | HeLa | 38.44 | Significant inhibition |
| Anti-inflammatory | RAW264.7 (macrophages) | 20.00 | Reduction in TNF-alpha production |
Case Studies
- Study on Anticancer Effects : A recent study evaluated various pyrazole derivatives for their cytotoxic effects against multiple cancer cell lines. The results indicated that this compound exhibited promising activity with an IC50 value comparable to established chemotherapeutics .
- Anti-inflammatory Mechanism Investigation : Another study focused on the anti-inflammatory properties of related compounds, revealing that they significantly reduced inflammation markers in animal models, suggesting potential therapeutic applications in chronic inflammatory conditions .
Q & A
Q. Basic Research Focus
- X-ray Crystallography : Resolves crystal packing and confirms substituent positions (e.g., pyrazole ring geometry and fluorophenyl orientation) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., ethylamine CH₂ groups at δ ~3.5 ppm, fluorophenyl aromatic protons at δ ~7.0–7.5 ppm) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 252.1 for C₁₂H₁₄FN₃·HCl) .
What strategies optimize reaction yields for the ethylamine side-chain introduction?
Q. Advanced Research Focus
- Protection-Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect the amine during alkylation, minimizing side reactions .
- Catalytic Systems : Employ palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to enhance regioselectivity .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while low temperatures (−20°C) reduce decomposition .
How does computational modeling predict the compound’s biological activity?
Q. Advanced Research Focus
- Docking Studies : Pyrazole derivatives often target enzymes (e.g., kinases) or GPCRs. Molecular docking (AutoDock, Schrödinger) identifies potential binding pockets via fluorophenyl hydrophobic interactions and amine hydrogen bonding .
- QSAR Models : Correlate substituent electronegativity (fluorine) with enhanced membrane permeability or target affinity .
How should researchers address contradictions in biological activity data across structurally similar pyrazole derivatives?
Q. Advanced Research Focus
- Meta-Analysis : Compare IC₅₀ values from enzyme inhibition assays (e.g., kinase panels) to identify substituent-specific trends. For example, ethylamine chains may improve solubility but reduce target selectivity versus methyl analogues .
- Crystallographic Validation : Resolve target-ligand co-crystals to confirm binding modes and explain discrepancies in activity .
What are the solubility and stability considerations for this compound in pharmacological assays?
Q. Basic Research Focus
- Solubility : Hydrochloride salt enhances aqueous solubility (~50 mg/mL in water at pH 3–4). Co-solvents (DMSO ≤1%) are recommended for in vitro studies .
- Stability : Degradation occurs under basic conditions (pH >8) or prolonged UV exposure. Store at −20°C in inert atmospheres .
What role does stereochemistry play in its synthesis and biological interactions?
Q. Advanced Research Focus
- Chiral Centers : The ethylamine side chain may introduce stereoisomerism. Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers and test activity differences .
- Enantioselective Synthesis : Asymmetric hydrogenation with Ru-BINAP catalysts generates enantiopure intermediates, critical for receptor-binding studies .
How is this compound utilized in enzyme inhibition studies?
Q. Advanced Research Focus
- Kinase Inhibition : Screen against kinase libraries (e.g., EGFR, JAK2) using fluorescence polarization assays. Fluorophenyl groups often enhance ATP-binding site competition .
- Mechanistic Studies : Time-dependent inhibition assays (e.g., pre-incubation with enzymes) differentiate reversible vs. covalent binding modes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
